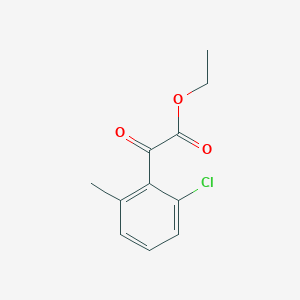

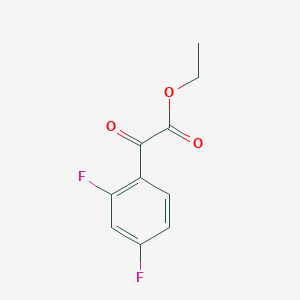

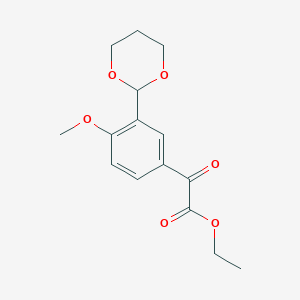

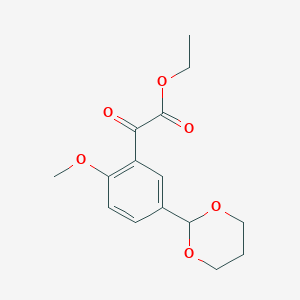

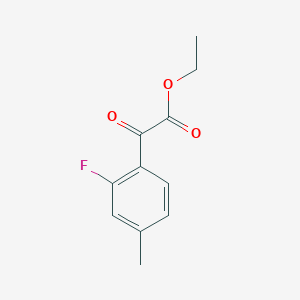

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as “PCP”, is a cyclic carboxylic acid that is used for a variety of scientific research applications. PCP is a white crystalline solid with a melting point of 119-121°C and a boiling point of 235-240°C. It is soluble in methanol and ethanol, and insoluble in water. PCP has a wide range of applications in scientific research, ranging from biochemical and physiological effects to lab experiments and future directions.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Pharmacological Activities

Carbocyclic and heterocyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid, have been explored for their ability to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, with implications for various pharmacological activities including tumor growth inhibition, immune response suppression, and amino acid transport blocking (Coulter et al., 1974).

Supramolecular Self-Assembly

Studies on cyclopentane derivatives have revealed their potential in forming supramolecular self-assemblies organized by hydrogen bonds, which could have implications for the design of novel materials and nanotechnology applications (Kălmăn et al., 2001).

Drug Design

Cyclopentane-1,3-diones have been investigated as isosteres for the carboxylic acid functional group, which is significant in drug design. These compounds have shown potential in creating potent thromboxane A2 receptor antagonists, demonstrating their utility in medicinal chemistry (Ballatore et al., 2011).

Secondary Structure Promotion in Peptides

The cyclopentane-based γ-amino acid, (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid, has been evaluated for its ability to promote secondary structure in α/γ-peptides. This research could contribute to the development of new peptide-based therapeutics and biomaterials (Giuliano et al., 2013).

Carboxylation Reactions

Research on cyclopentane and related compounds has explored their carboxylation under mild conditions, which is relevant for the synthesis of carboxylic acids from alkanes. This has potential applications in organic synthesis and the development of new synthetic methodologies (Reis et al., 2005).

Propiedades

IUPAC Name |

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLASOPOMGAZCGB-HZPDHXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641335 |

Source

|

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-10-1 |

Source

|

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.